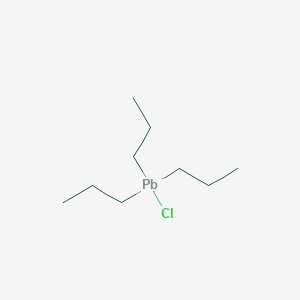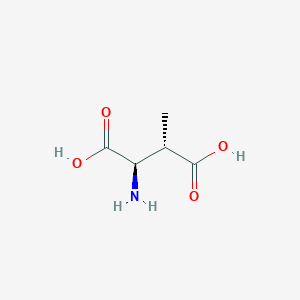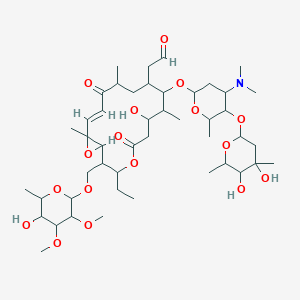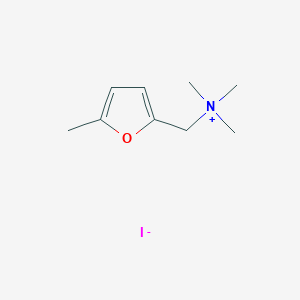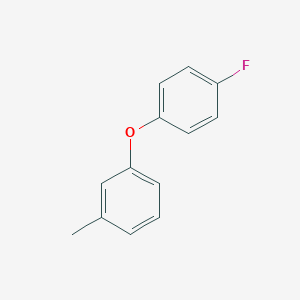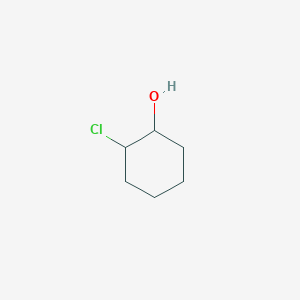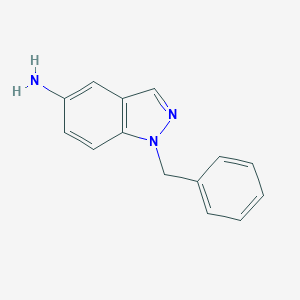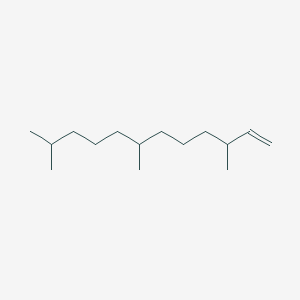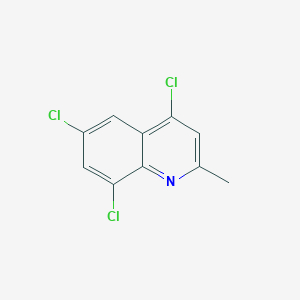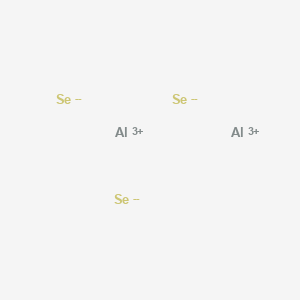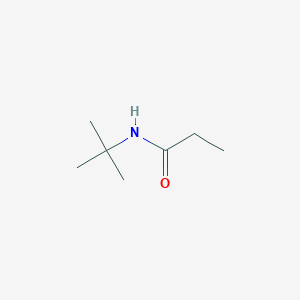
n-Tert-butylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tert-butylpropanamide, also known as N-TBP, is a chemical compound that belongs to the amide family. It is a colorless liquid with a molecular weight of 159.25 g/mol. N-TBP is widely used in the pharmaceutical industry as a solvent and as a reagent for the synthesis of various drugs. The aim of
Mécanisme D'action
The mechanism of action of n-Tert-butylpropanamide is not well understood. However, it is believed to function as a weak base and a hydrogen bond acceptor. It has been shown to be an effective catalyst for the synthesis of various drugs, and it is believed to be involved in the formation of hydrogen bonds between the drug molecule and the solvent.
Effets Biochimiques Et Physiologiques
N-Tert-butylpropanamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be a relatively safe compound with low toxicity. It has been shown to be non-mutagenic and non-carcinogenic in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-Tert-butylpropanamide has several advantages for use in lab experiments. It is a highly effective solvent for the synthesis of various drugs, and it has a high boiling point, which makes it suitable for high-temperature reactions. However, n-Tert-butylpropanamide has several limitations as well. It is relatively expensive compared to other solvents, and it may not be suitable for certain reactions due to its weak nucleophilic properties.
Orientations Futures
There are several future directions for the use of n-Tert-butylpropanamide in scientific research. One potential application is in the synthesis of new drugs with improved therapeutic properties. n-Tert-butylpropanamide may also be used as a solvent for the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research is needed to understand the mechanism of action of n-Tert-butylpropanamide and its potential biochemical and physiological effects.
Conclusion:
N-Tert-butylpropanamide is a highly effective solvent and reagent for the synthesis of various drugs. It has several advantages for use in lab experiments, including its high boiling point and low toxicity. However, it also has several limitations, including its relatively high cost and weak nucleophilic properties. Further research is needed to fully understand the potential applications of n-Tert-butylpropanamide in scientific research.
Applications De Recherche Scientifique
N-Tert-butylpropanamide has been extensively used in various scientific research studies. It is commonly used as a solvent for the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. n-Tert-butylpropanamide has also been used as a reagent for the synthesis of other amides and esters. It has been shown to be an effective solvent for the synthesis of N-alkylated amides and esters.
Propriétés
Numéro CAS |
1118-32-7 |
|---|---|
Nom du produit |
n-Tert-butylpropanamide |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
N-tert-butylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-5-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |
Clé InChI |
RWLPNKXCEUMHBL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C)(C)C |
SMILES canonique |
CCC(=O)NC(C)(C)C |
Autres numéros CAS |
1118-32-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




